N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis. The presence of multiple functional groups, including cyano, carboxamide, and chlorophenyl, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives under specific conditions, such as using a palladium catalyst.
Introduction of Functional Groups: The cyano and carboxamide groups can be introduced through nucleophilic substitution reactions. The chlorophenyl groups are typically added via electrophilic aromatic substitution.
Final Assembly: The final step involves the coupling of the bipyridine core with the chlorophenyl and carbamoyl groups, often using a thiol-based reagent to introduce the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The compound’s functional groups allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-4-METHOXYBENZAMIDE: A simpler compound with fewer functional groups, used in different applications.
N-[(4-Chlorophenyl)(phenyl)methyl]formamide: Another related compound with a different core structure.
2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride: A compound with a similar sulfanyl linkage but different overall structure.
Uniqueness
N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3-CARBOXAMIDE stands out due to its complex structure, which combines multiple functional groups and a bipyridine core
Properties
IUPAC Name |
6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl2N5O2S/c1-16-24(26(36)34-21-8-4-19(29)5-9-21)25(17-10-12-31-13-11-17)22(14-30)27(32-16)37-15-23(35)33-20-6-2-18(28)3-7-20/h2-13,25,32H,15H2,1H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEPFXJSVLSAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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